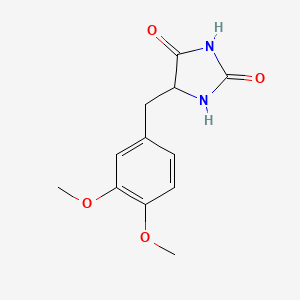

5-(3,4-Dimethoxybenzyl)hydantoin

Description

Structure

3D Structure

Properties

CAS No. |

62682-18-2 |

|---|---|

Molecular Formula |

C12H14N2O4 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

5-[(3,4-dimethoxyphenyl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O4/c1-17-9-4-3-7(6-10(9)18-2)5-8-11(15)14-12(16)13-8/h3-4,6,8H,5H2,1-2H3,(H2,13,14,15,16) |

InChI Key |

UEVGZSZRFXMFRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)N2)OC |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 5 3,4 Dimethoxybenzyl Hydantoin Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of hydantoin (B18101) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring and its appended moieties. jchemrev.com General SAR studies on hydantoins have shown that the presence of an aromatic group attached to the C-5 position often enhances biological activity, particularly anticonvulsant properties. nih.gov The substitution pattern on this aromatic ring is a critical factor influencing the compound's pharmacological profile.

Research into various hydantoin derivatives demonstrates that specific modifications can lead to significant changes in potency and even the type of biological activity. For instance, in a series of hydantoin derivatives designed as anticancer agents, the nature of substituents on an attached aromatic ring significantly affected their binding affinities. ekb.eg A study involving the bio-isosteric replacement of a rhodanine (B49660) core with a hydantoin moiety to create inhibitors of the antiapoptotic Bcl-2 proteins revealed that different substituents on a benzenesulfonamide (B165840) group attached to the hydantoin core directly impacted binding affinity. ekb.eg

Further studies have shown that modifications on other ring systems attached to the hydantoin scaffold can also have a profound effect. For example, in a series of chromene-containing hydantoin derivatives, the addition of a 6-bromo or 2-methyl substituent on the chromene ring was found to positively influence cytotoxic activity against certain tumor cell lines. researchgate.net The strategic modification of aryl groups can even switch the pharmacological action of a compound. In one study on related heterocyclic modulators, replacing a 2-(trifluoromethoxy)benzene group with a di- or trifluorobenzene group converted the molecule from a GPR41 antagonist to an agonist. nih.gov

The antiproliferative effects of hydantoin derivatives have been quantified in various cancer cell lines. For example, compound 9a , a hydantoin derivative, showed potent activity against several cell lines, with its efficacy being notably greater than the positive control, SAHA, in certain lines. ekb.eg

| Compound | HL-60 IC50 (μM) | RPMI-8226 IC50 (μM) | K562 IC50 (μM) | HCT-116 IC50 (μM) | A549 IC50 (μM) |

| 9a | 0.25 | 0.23 | 0.44 | 0.70 | 0.81 |

| SAHA (Control) | 0.35 | 0.33 | 1.25 | 2.13 | 2.52 |

Table 1. Antiproliferative activity (IC50) of a selected hydantoin derivative (9a) compared to a control (SAHA) in various cancer cell lines. ekb.eg

These findings underscore the principle that even minor substituent modifications on or attached to the hydantoin core can dramatically alter the biological activity profile, providing a powerful tool for optimizing lead compounds.

Configurational and Conformational Influences on Target Affinity and Enzyme Inhibition

The three-dimensional structure of a molecule, encompassing its configuration and conformation, is a critical determinant of its interaction with biological targets. For 5-substituted hydantoins like 5-(3,4-Dimethoxybenzyl)hydantoin, the C-5 position is a chiral center, meaning it can exist as two non-superimposable mirror images or enantiomers (R and S configurations). The specific spatial arrangement of the benzyl (B1604629) group relative to the hydantoin ring can profoundly influence how the molecule fits into the binding pocket of a target protein or enzyme.

The precise configuration of a chiral center determines the orientation of key interacting groups. One enantiomer might place the 3,4-dimethoxybenzyl group in a position that allows for favorable hydrophobic and hydrogen bonding interactions within a receptor's active site, leading to high affinity and potent inhibition. researchgate.net Conversely, its mirror image may position the same group in a way that causes steric clashes or prevents essential bond formation, resulting in significantly lower or no activity. Therefore, the stereochemistry of the C-5 substituent is a key factor in determining the biological efficacy of this class of compounds.

| Stereoisomer | Hypothetical Target Affinity | Rationale |

| (R)-enantiomer | High | The spatial orientation of the dimethoxybenzyl group allows for optimal fit and interaction with key residues in the target's binding site. |

| (S)-enantiomer | Low to None | The alternative spatial orientation leads to steric hindrance or prevents the formation of crucial interactions required for binding. |

Table 2. Conceptual illustration of how configurational differences at the C-5 position of a hydantoin derivative can influence target affinity.

Pharmacophore Elucidation and Design Principles for Hydantoin-Based Compounds

A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target. youtube.com For the hydantoin class of compounds, the pharmacophore model typically includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic or aromatic features. youtube.comnih.gov The hydantoin ring itself is rich in pharmacophoric features, possessing two hydrogen bond donors (the N-1 and N-3 protons) and two hydrogen bond acceptors (the C-2 and C-4 carbonyl oxygens). nih.gov The substituent at the C-5 position typically provides a key hydrophobic or aromatic region necessary for anchoring the molecule in the target's binding site. proquest.com

The design of novel hydantoin-based therapeutic agents often relies on two key principles: pharmacophore hybridization and bio-isosteric replacement.

Pharmacophore Hybridization: This strategy involves combining the pharmacophoric elements of two or more different privileged scaffolds to create a new hybrid molecule with potentially enhanced or novel activity. nih.gov For example, a successful strategy involved the hybridization of diaryl pyrazoline and imidazolidine-2,4-dione (hydantoin) scaffolds. The resulting hybrid compound proved to be significantly more potent than the parent structures, demonstrating the power of this design principle. nih.gov

Bio-isosteric Replacement: This involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties (a bio-isostere), with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. A notable example is the development of Bcl-2 inhibitors where a rhodanine core was successfully replaced with a hydantoin moiety, leading to a new series of potent derivatives. ekb.eg

The elucidation of these pharmacophoric features and design principles allows medicinal chemists to rationally design new molecules. By using these models as a query, researchers can perform virtual screening of large chemical databases to identify new potential lead compounds for further development. youtube.com

| Pharmacophoric Feature | Location on Hydantoin Scaffold | Role in Target Interaction |

| Hydrogen Bond Donor | N-1 and N-3 positions | Forms hydrogen bonds with acceptor groups (e.g., carbonyls, carboxylates) on the target protein. |

| Hydrogen Bond Acceptor | C-2 and C-4 carbonyls | Forms hydrogen bonds with donor groups (e.g., hydroxyls, amides) on the target protein. |

| Hydrophobic/Aromatic Region | C-5 substituent (e.g., 3,4-dimethoxybenzyl) | Engages in hydrophobic or π-π stacking interactions within the binding pocket. |

Table 3. Key pharmacophoric features of hydantoin-based compounds.

Biological Activities and Mechanistic Investigations of 5 3,4 Dimethoxybenzyl Hydantoin Analogues

Modulation of Efflux Pump Systems

Efflux pumps are a significant mechanism by which cells, including bacteria and cancer cells, develop resistance to therapeutic agents. The ability of certain compounds to inhibit these pumps can restore the efficacy of existing drugs.

Inhibition of Msr(A) Efflux Pump in Bacterial Strains

The Msr(A) efflux pump is a member of the ATP-binding cassette (ABC) transporter superfamily and is a key mediator of resistance to macrolide antibiotics in staphylococcal species. mdpi.com Research into synthetic inhibitors of this pump has identified certain hydantoin (B18101) derivatives as promising candidates.

A study on a series of 15 phenylpiperazine 3-benzyl-5,5-dimethylhydantoin derivatives revealed their potential to modulate the Msr(A) efflux pump in Staphylococcus epidermidis. mdpi.comresearchgate.net The inhibitory potency was assessed using an ethidium (B1194527) bromide accumulation assay in an Msr(A)-overexpressing strain. mdpi.comresearchgate.net Among the tested compounds, the 2,4-dichlorobenzyl-hydantoin derivative emerged as the most potent inhibitor, with an inhibitory concentration as low as 15.63 µM. mdpi.comresearchgate.net While these findings highlight the potential of the hydantoin scaffold for Msr(A) inhibition, specific data on 5-(3,4-dimethoxybenzyl)hydantoin or its direct analogues in this context is not currently available. The structure-activity relationship (SAR) analysis from this study indicated that the nature of the benzyl (B1604629) substituent is crucial for activity. mdpi.comresearchgate.net

Another study reported the activity of (Z)-5-(2,4-dimethoxybenzylidene)-3-(2-hydroxy-3-(isopropylamino) propyl) imidazolidine-2,4-dione against the AcrAB-TolC efflux pump in Enterobacter aerogenes, a different efflux system and bacterial species. nih.gov This suggests that dimethoxybenzylidene-hydantoin derivatives have the potential to interact with bacterial efflux pumps, although their specific activity against Msr(A) requires further investigation.

P-glycoprotein (ABCB1) Transport Inhibition in Multidrug Resistant Cells

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux pump that confers multidrug resistance (MDR) in cancer cells by extruding a wide range of chemotherapeutic drugs. nih.gov The inhibition of P-gp is a key strategy to overcome MDR in cancer treatment. nih.gov

While direct studies on the P-gp inhibitory activity of this compound are limited, research on related structures provides some insights. The hydantoin moiety is recognized as a scaffold that can be explored for the development of P-gp inhibitors. The overexpression of P-gp is a major factor in the failure of cancer treatment, and P-gp inhibitors are a therapeutic approach to overcome MDR in cancer cells. nih.gov

Enzyme Inhibition Profiling

Enzyme inhibition is a fundamental mechanism of action for many therapeutic drugs. Analogues of this compound have been investigated for their ability to inhibit various enzymes implicated in different diseases.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders and cancer. nih.gov Phenylmethylene hydantoins are a known class of GSK-3β inhibitors. nih.gov

A study of 5-(heteroarylmethylene)hydantoins identified several compounds with single-digit micromolar inhibitory activity against GSK-3β. nih.gov The inhibitory concentrations (IC₅₀) for some of these analogues are presented in the table below. Computational docking studies suggest that these compounds bind to the ATP-binding domain of the enzyme, forming hydrogen bonds with key residues like valine 135. nih.gov Although specific data for the 3,4-dimethoxy substituted analogue is not provided in this study, the findings for other substituted phenylmethylene hydantoins suggest that this class of compounds is a promising scaffold for GSK-3β inhibition. nih.gov

Table 1: GSK-3β Inhibitory Activity of 5-(heteroarylmethylene)hydantoin Analogues

| Compound | Structure | % Inhibition at 25 µM | IC₅₀ (µM) |

|---|---|---|---|

| 5-[(4'-chloro-2-pyridinyl)methylene]hydantoin | Not Reported | 2.14 ± 0.18 |

Data sourced from a study on 5-(heteroarylmethylene)hydantoins as GSK-3β inhibitors. nih.gov

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in various physiological and pathological processes. nih.gov Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.gov

The inhibitory potential of hydantoin derivatives against CAs has been explored. A study on 5-(heteroarylmethylene)hydantoins showed that these compounds were poor inhibitors of the human carbonic anhydrase II (hCAII) isoform at a concentration of 200 µM. nih.gov This suggests that the 5-benzylidene hydantoin scaffold may not be a potent inhibitor for this particular isoform. However, the activity against other CA isoforms has not been extensively reported for this specific class of compounds.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is an established therapeutic approach for managing type 2 diabetes by delaying glucose absorption. nih.govscielo.br

The potential of hydantoin derivatives as alpha-glucosidase inhibitors has been investigated. However, research in this area has primarily focused on N-substituted hydantoins or other structurally distinct analogues. There is currently a lack of specific data on the alpha-glucosidase inhibitory activity of this compound or its unsaturated counterpart, 5-(3,4-dimethoxybenzylidene)hydantoin.

Investigation of Other Enzymatic Pathways

Beyond their primary targets, analogues of this compound have been explored for their effects on other enzymatic pathways, notably as inhibitors of tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in cosmetics and medicine to address hyperpigmentation issues. nih.gov

A series of 5-(substituted benzylidene)hydantoin derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase and melanin formation in B16 cells. nih.gov The investigation revealed that the substitution pattern on the benzylidene ring plays a crucial role in the inhibitory activity. Among the tested compounds, derivative 2e , which features a hydroxyl group at the R2 position and a methoxy (B1213986) group at the R3 position of the benzylidene ring, demonstrated the most potent inhibition. nih.gov

Further mechanistic studies, including kinetic analysis and computational docking simulations, confirmed that compound 2e acts as a competitive inhibitor of tyrosinase. nih.gov It is proposed to interact strongly with key amino acid residues within the enzyme's active site. nih.gov The inhibitory effect was also confirmed in a cellular model, where compound 2e effectively reduced melanin production and tyrosinase activity in B16 melanoma cells. nih.gov These findings highlight the potential of hydantoin-based scaffolds in developing novel tyrosinase inhibitors. nih.govrsc.org The thiohydantoin scaffold, in particular, is considered a highly effective surrogate for hydantoin in this context. rsc.org

Table 1: Tyrosinase Inhibitory Activity of 5-(Substituted Benzylidene)hydantoin Analogues

Compound Substituents on Benzylidene Ring Mushroom Tyrosinase IC50 (μM) 2a 4-OH > 100 2b 2-OH 23.4 2c 2,4-diOH 6.2 2d 3,4-diOH 18.5 2e 2-OH, 3-OCH3 5.8 2f 3-OH, 4-OCH3 35.1 2g 4-OH, 3-OCH3 > 100 2h 2,5-diOH 10.3 2i 2,3,4-triOH 15.4 2j 3,4,5-triOCH3 > 100 2k 2,4-diOCH3 > 100 Kojic Acid (Control) N/A 16.6

Data sourced from Ha, Y. M., et al. (2011). Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation. Biochimica et Biophysica Acta (BBA) - General Subjects. nih.gov

Receptor-Mediated Activity

Serotonin (B10506) 5-HT7 Receptor (5-HT7R) Ligand Design and Evaluation

The serotonin 5-HT7 receptor (5-HT7R), one of the more recently identified serotonin receptors, has emerged as a promising therapeutic target for central nervous system (CNS) disorders. nih.gov Given the therapeutic potential, researchers have focused on designing selective ligands for this receptor. The hydantoin scaffold has proven to be a valuable core structure for developing such ligands. nih.govnih.gov

A series of novel arylpiperazine 5-phenylhydantoin (B13835) derivatives were designed, synthesized, and evaluated for their affinity towards the 5-HT7R. nih.gov The design process was aided by molecular modeling, including combinatorial library generation and docking studies, to predict binding affinity and selectivity against other receptors like the serotonin 5-HT1A and dopamine (B1211576) D2 receptors. nih.gov The synthesized compounds showed potent affinity for the 5-HT7R, and functional assays confirmed their antagonistic properties. nih.gov

Further studies have highlighted the critical importance of stereochemistry in the interaction between hydantoin derivatives and the 5-HT7R. nih.gov The absolute configuration of stereogenic centers on the hydantoin ring and its substituents can drastically affect binding affinity. nih.gov For a series of hydantoin-piperazine derivatives, a strong preference for an S configuration at the C5 position of the hydantoin ring and an R configuration at the C7 position of the linker was observed for optimal 5-HT7R affinity. nih.gov These findings underscore the necessity of stereochemical control in the design of potent and selective 5-HT7R ligands based on the hydantoin framework.

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation

Gamma-aminobutyric acid type A (GABA-A) receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the CNS. nih.gov They are well-established targets for a variety of clinically important drugs, including anticonvulsants, anxiolytics, and sedatives. wikipedia.orgnih.gov These drugs act as positive allosteric modulators (PAMs), binding to sites on the receptor distinct from the GABA binding site to enhance receptor function. nih.govnih.gov

Hydantoin derivatives, such as the well-known anticonvulsant phenytoin (B1677684), are a class of compounds known to interact with the nervous system. wikipedia.orgekb.eg While the primary mechanism of phenytoin involves the blockade of voltage-gated sodium channels, the structural class of hydantoins has been explored for other neurological targets. The modulation of GABA-A receptors represents a key mechanism for controlling neuronal excitability. nih.gov Research into small molecules that can selectively modulate specific subtypes of GABA-A receptors is ongoing, as this could lead to therapeutics with improved specificity and fewer side effects. The investigation of hydantoin analogues as GABA-A receptor modulators is a logical extension of their known neuroactive properties, aiming to discover new compounds with potential therapeutic applications in conditions characterized by neuronal hyperexcitability.

Cellular and Molecular Pathway Interventions

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. wikipedia.orgnih.gov The inhibition of HDACs can result in the hyperacetylation of histones, which relaxes chromatin and alters the expression of a subset of genes, leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis. wikipedia.org For this reason, HDAC inhibitors have emerged as a significant new class of anti-cancer agents. nih.gov

The hydantoin scaffold has been identified as a promising zinc-binding group for the design of novel HDAC inhibitors. nih.govekb.eg Based on established pharmacophoric models, a series of benzimidazole-linked hydantoin and thiohydantoin derivatives were designed and synthesized as potent HDAC inhibitors. nih.gov Several of these compounds displayed potent, nanomolar-level inhibition of HDAC6, with some being more potent than the approved drug SAHA (Vorinostat). nih.gov One hydantoin derivative, 4c , was not only potent against HDAC6 but also showed superior activity against HDAC1 compared to SAHA. nih.gov Cell-based assays demonstrated that this compound induced cell cycle arrest and apoptosis in leukemia cell lines, which was accompanied by an increase in the acetylation of histone H3, histone H4, and α-tubulin, confirming its mechanism of action as an HDAC inhibitor. nih.gov

B-cell Lymphoma-2 (Bcl-2) Pathway Modulation

The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. youtube.com Pro-survival proteins like Bcl-2 itself prevent apoptosis by sequestering pro-apoptotic proteins. youtube.com In many cancers, these pro-survival proteins are overexpressed, allowing cancer cells to evade programmed cell death. nih.gov Therefore, inhibiting the function of Bcl-2 is a key therapeutic strategy in oncology. youtube.com

Hydantoin derivatives have been investigated for their ability to modulate this critical survival pathway. ekb.egekb.eg Mechanistic studies with a 5,5-diphenylhydantoin derivative, compound 13 , revealed that it could inhibit cell proliferation by inducing the expression of the tumor suppressor p53. ekb.eg The p53 pathway and the Bcl-2 pathway are intricately linked; p53 can transcriptionally repress the Bcl-2 gene and promote the expression of pro-apoptotic members of the Bcl-2 family, such as Bax. nih.gov The modulation of the Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis. nih.gov By inducing p53, hydantoin derivatives can shift this balance in favor of apoptosis, providing a mechanism for their anticancer activity. ekb.egnih.gov

Table 2: Mentioned Compounds

Compound Name/Identifier Chemical Class/Note This compound Hydantoin Derivative Compound 2e (5-(2-hydroxy-3-methoxybenzylidene)hydantoin) Hydantoin Derivative, Tyrosinase Inhibitor Compound 4c Benzimidazole-linked Hydantoin, HDAC Inhibitor Compound 13 5,5-diphenylhydantoin derivative, p53 Inducer Phenytoin Hydantoin Derivative, Anticonvulsant SAHA (Vorinostat) HDAC Inhibitor Kojic Acid Tyrosinase Inhibitor Bax Pro-apoptotic Protein Bcl-2 Anti-apoptotic Protein

Kinesin Spindle Protein (KSP) Interference

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for cell division. nih.gov It plays a critical role in establishing the bipolar mitotic spindle during the early stages of mitosis, making it a validated therapeutic target for cancer treatment. nih.gov Inhibitors of KSP can induce mitotic arrest and subsequent cell death in proliferating cancer cells, offering a potential advantage over tubulin-targeting agents by avoiding peripheral neuropathy. nih.govnih.gov

While a wide variety of structurally diverse small molecules have been developed as KSP inhibitors, many are based on heterocyclic scaffolds. nih.gov For instance, compounds featuring five-membered heterocycles such as dihydropyrazoles and dihydropyrroles have been identified as potent KSP inhibitors. nih.govnih.gov Research has led to the development of potent 3,5-diaryl-4,5-dihydropyrazole amides that demonstrate excellent in vivo potency. nih.gov Another class of inhibitors is derived from S-trityl-l-cysteine (STLC), which led to the development of 4,4,4-triphenylbutan-1-amine inhibitors with potent activity. nih.gov Although the hydantoin ring is a five-membered heterocycle, current research literature from the provided search results does not specifically implicate this compound or its direct analogues as KSP inhibitors. The focus of KSP inhibitor development has been on other chemical scaffolds. nih.govnih.govnih.gov

Tubulin Polymerization Modulation

Microtubules are fundamental components of the cytoskeleton, composed of α- and β-tubulin polymers. nih.gov Their dynamic nature is crucial for mitosis, making them a key target for anticancer drugs. nih.govnih.gov Compounds that interfere with tubulin polymerization can be classified as either inhibitors (destabilizing agents) or promoters (stabilizing agents).

Hydantoin-based structures have been shown to influence tubulin polymerization. Early studies revealed that hydantoin drugs like 5,5-diphenylhydantoin could inhibit the polymerization of purified tubulin, suggesting a mode of action distinct from colchicine (B1669291). nih.gov More recent investigations have explored a variety of compounds featuring substituted benzyl or benzoyl moieties, similar to the 3,4-dimethoxybenzyl group, for their tubulin-modulating effects.

For example, 3,4-dimethoxybenzyl isothiocyanate was found to be an active inhibitor of tubulin polymerization. nih.gov Similarly, the natural flavonoid 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) has been shown to inhibit tubulin polymerization and induce M-phase cell-cycle arrest. nih.gov Other complex heterocyclic structures incorporating a trimethoxyphenyl group, which is structurally related to the dimethoxybenzyl moiety, have also been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site. nih.govresearchgate.net These findings suggest that the dimethoxy-substituted phenyl ring is a key pharmacophore for activity against tubulin, and its combination with a heterocyclic core like hydantoin is a plausible strategy for developing tubulin polymerization modulators.

Activity of Selected Compounds on Tubulin Polymerization

| Compound | Chemical Class | Observed Activity | Reference |

|---|---|---|---|

| 5,5-Diphenylhydantoin | Hydantoin | Inhibited polymerization of purified pig brain tubulin by 50% at 3.6 x 10-4 M. | nih.gov |

| 3,4-dimethoxybenzyl isothiocyanate | Isothiocyanate | Active inhibitor of tubulin polymerization, comparable to benzyl isothiocyanate (BITC). | nih.gov |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone (THDF) | Flavonoid | Inhibits tubulin polymerization and induces M-phase cell-cycle arrest. | nih.gov |

| Compound 5k (a 1,2,4-triazole (B32235) derivative) | Triazole | Strongly inhibited tubulin assembly with an IC50 value of 0.66 μM. | researchgate.net |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, is a major driver in the development and progression of many human cancers. mdpi.comnih.govnih.gov This makes it a prime target for molecularly targeted therapies, primarily small-molecule tyrosine kinase inhibitors (TKIs). mdpi.comnih.gov These inhibitors typically act by competing with ATP at the kinase's catalytic domain, thus blocking the downstream signaling pathways that regulate cell proliferation and survival. mdpi.com

The hydantoin scaffold is recognized as a crucial structure in medicinal chemistry and has been utilized to develop inhibitors for various biological targets, including EGFR. researchgate.netukm.my Research into hydantoin-based EGFR inhibitors has shown that these molecules can be effective cytotoxic agents against cancer cells that express EGFR. researchgate.net

Studies on benzalhydantoin derivatives, which are structurally related to this compound, have demonstrated their potential as inhibitors of several receptor tyrosine kinases. While some derivatives showed moderate and selective inhibition towards VEGFR-2 and PDGFR, arylidenehydantoin analogues have also been reported to inhibit EGFR kinase. ukm.my The inhibitory activity of these compounds is often influenced by the substitution pattern on the benzylidene ring. For instance, the presence of methoxy (-OCH3) and hydroxyl (-OH) groups can modulate the inhibitory effects. ukm.my The development of EGFR inhibitors has progressed through multiple generations, from reversible inhibitors like gefitinib (B1684475) and erlotinib (B232) to irreversible inhibitors like afatinib (B358) and osimertinib, which form covalent bonds with the receptor. mdpi.comnih.gov

Inhibitory Activity of Benzalhydantoin Derivatives Against Receptor Tyrosine Kinases

| Compound | Target Kinase | Inhibition (%) at 10 µM | Reference |

|---|---|---|---|

| (Z)-5-(4'-hydroxy-3'methoxybenzylidene)imidazolidine-2,4-dione (Compound 8) | VEGFR-2 | 46% | ukm.my |

| PDGFR-α and -β | 57% | ||

| (Z)-5-(4'-methoxybenzylidene)imidazolidine-2,4-dione (Compound 10) | VEGFR-2 | 56% | ukm.my |

p53-MDM2/MDMx Complex Interaction

The tumor suppressor protein p53 is a central regulator of cell cycle arrest, DNA repair, and apoptosis. nih.govnih.gov Its activity is tightly controlled by the Murine Double Minute 2 (MDM2) protein, which acts as a p53-specific E3 ubiquitin ligase, targeting p53 for degradation. nih.govnih.gov In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2. researchgate.net Therefore, disrupting the p53-MDM2 interaction with small-molecule inhibitors is a promising therapeutic strategy to reactivate p53 function and restore tumor suppression. nih.govnih.gov

Several classes of small-molecule inhibitors targeting the p53-binding pocket of MDM2 have been developed and have entered clinical trials. nih.govnih.gov Prominent examples include the cis-imidazoline-based Nutlins and the spiro-oxindole scaffolds. nih.govresearchgate.netnih.gov These compounds are designed to mimic the key interactions of the p53 N-terminal domain with MDM2, thereby preventing p53 ubiquitination and degradation. nih.govresearchgate.net

While various heterocyclic compounds form the basis of these inhibitors, the current body of research from the provided search results does not establish a direct role for this compound or its analogues in the inhibition of the p53-MDM2/MDMx interaction. The development in this area has been dominated by structurally distinct classes of molecules like spiro-oxindoles, benzodiazepinediones, and imidazolines. nih.govresearchgate.netnih.gov

Mechanisms of Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells, and its induction is a primary goal of many cancer therapies. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of effector caspases. nih.gov

Compounds containing a dimethoxy-substituted phenyl ring, a key feature of this compound, have been shown to induce apoptosis in various cancer cell models. For instance, 3,4'-dimethoxy-5-hydroxystilbene, which shares a dimethoxy-substituted ring, induces apoptosis in human promyelocytic leukemia HL-60 cells. nih.gov The mechanism involves the activation of caspases-3, -8, and -9, an increase in the expression of the pro-apoptotic protein Bax, and the release of cytochrome c from the mitochondria. nih.gov

Furthermore, a quinolinone derivative containing a 3,4-dimethoxybenzoyl moiety, vesnarinone (B1683823), was found to inhibit the proliferation of human choriocarcinoma cell lines and induce apoptosis, as evidenced by DNA fragmentation. nih.gov Interestingly, this apoptotic induction by vesnarinone was observed to be independent of the p53 mutation status and was associated with the upregulation of c-Myc mRNA expression. nih.gov These findings indicate that the 3,4-dimethoxybenzyl/benzoyl moiety is a constituent of molecules capable of triggering apoptosis through multiple cellular mechanisms, including both mitochondrial-dependent and p53-independent pathways. nih.govnih.gov

Computational and in Silico Studies of 5 3,4 Dimethoxybenzyl Hydantoin

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are pivotal in elucidating the interactions between 5-(3,4-Dimethoxybenzyl)hydantoin and its potential biological targets. These computational techniques predict the binding affinity and mode of interaction of the ligand within the active site of a receptor.

Molecular docking studies have been employed to investigate the binding of hydantoin (B18101) derivatives to various protein targets. For instance, in the context of Glycogen Synthase Kinase-3β (GSK-3β) inhibition, docking studies of 5-(heteroarylmethylene)hydantoins revealed hydrogen bonding interactions with the backbone of Val135 in the ATP binding domain. nih.gov Similarly, docking studies of a hydrazone derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde with EGFR and HER2 receptors have shown significant hydrophobic interactions and hydrogen bonding, suggesting a potential inhibitory role. nih.gov These studies are crucial for understanding the structure-activity relationships (SAR) and for designing more potent and selective inhibitors. The primary forces governing these interactions are often hydrogen bonds and hydrophobic interactions, which are critical for the stability of the ligand-receptor complex. nih.gov

Molecular dynamics (MD) simulations further refine the static picture provided by docking. MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. For example, long-term MD simulations have been used to study the stability of N-alkylated 5,5-diphenylhydantoin derivatives when bound to cholesterol oxidase. nih.gov Such simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more accurate representation of the interaction.

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of this compound. These calculations provide detailed information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

DFT has been used to optimize the molecular structure of hydantoin derivatives and to calculate their vibrational frequencies (IR spectra) and NMR chemical shifts, which show good agreement with experimental data. mdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For instance, in one study, a small HOMO-LUMO energy gap indicated that the molecule is chemically reactive. nih.gov

These quantum chemical descriptors are valuable for understanding the molecule's reactivity and for predicting its behavior in biological systems. For example, the molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attacks, respectively. researchgate.netresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov These models are essential for predicting the activity of new, unsynthesized compounds and for guiding lead optimization.

In the context of hydantoin derivatives, QSAR studies have been conducted to model their antiproliferative activity. nih.gov These models often use a variety of molecular descriptors, including lipophilicity indices and other pharmacokinetic predictors. nih.gov Preliminary QSAR modeling has indicated that while pharmacokinetic predictors are important, they only capture a fraction of the chemical features necessary for the antiproliferative activity of hydantoins. nih.gov The development of robust QSAR models relies on high-quality experimental data and the selection of appropriate molecular descriptors. nih.gov These models can significantly reduce the time and cost associated with the synthesis and testing of new compounds by prioritizing those with the highest predicted activity. nih.gov

Prediction of Pharmacokinetic-Relevant Parameters (e.g., Blood-Brain Barrier Permeability, Metabolic Stability)

The success of a drug candidate is heavily dependent on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico models play a crucial role in predicting these properties early in the drug discovery process.

Metabolic Stability: Metabolic stability, often assessed by the compound's half-life in liver microsomes, is a key determinant of its in vivo efficacy. nih.govnuvisan.com In silico models, including machine learning and Bayesian models, have been developed to predict the metabolic stability of compounds. nih.govsciforum.netmdpi.com These models can help identify potential metabolic liabilities in a molecule's structure, guiding modifications to improve its stability. nih.gov For example, a study on the bioactive metabolite of proanthocyanidins, 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, investigated its metabolic fate using in vitro assays with human liver S9 fractions and microsomes, revealing rapid metabolism. nih.gov Such experimental data is vital for building and validating predictive in silico models.

Virtual Screening and Computational Approaches to Lead Optimization

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds. Structure-based virtual screening, which utilizes the 3D structure of the target protein, has been successfully used to identify novel inhibitors for various targets. nih.gov

Once a "hit" compound is identified, computational approaches are extensively used in the lead optimization phase to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This process often involves iterative cycles of computational design, chemical synthesis, and biological testing. For example, structural modifications can be guided by molecular docking results to enhance binding affinity. nih.gov Computational tools can also predict the impact of these modifications on properties like metabolic stability and BBB permeability, allowing for a more rational and efficient optimization process. nih.govnih.gov The ultimate goal is to develop a drug candidate with a balanced profile of high efficacy and favorable safety and pharmacokinetic characteristics.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(3,4-Dimethoxybenzyl)hydantoin. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum of a related compound, 5-methyl-5-benzyl hydantoin (B18101), characteristic signals for the diastereotopic CH₂ group protons are observed as an AB quartet at 3.16 and 2.94 ppm. mdpi.com The aromatic protons resonate at 7.34, 6.91, and 6.81 ppm, while the N-H protons of the hydantoin ring appear at 7.94 and 10.36 ppm. mdpi.com For this compound, specific shifts would be expected for the methoxy (B1213986) groups and the substituted benzene (B151609) ring.

The ¹³C NMR spectrum of 5-methyl-5-benzyl hydantoin shows the carbonyl groups (C=O) at 178.0 and 156.6 ppm, and the C-5 carbon of the hydantoin ring at 63.3 ppm. mdpi.com These values provide a reference for assigning the corresponding signals in the spectrum of this compound. The elucidation of novel hydantoin structures and their derivatives is often supported by two-dimensional (2D) NMR techniques, which can resolve complex overlapping signals. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Hydantoin Derivatives

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 5-methyl-5-benzyl hydantoin | 3.16, 2.94 (CH₂); 6.81, 6.91, 7.34 (aromatic H); 7.94, 10.36 (NH) mdpi.com | 63.3 (C-5); 156.6, 178.0 (C=O) mdpi.com |

| 3,5,5-trimethylhydantoin | Data not available | Data not available |

| 5,5-diphenylhydantoin | Data not available | Data not available |

Mass Spectrometry (MS) and Elemental Analysis for Compound Characterization

Mass spectrometry (MS) and elemental analysis are fundamental for confirming the molecular formula and weight of this compound. The molecular formula is C₁₂H₁₄N₂O₄, corresponding to a molecular weight of 250.25 g/mol . ontosight.ai High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

For instance, the synthesis of (3,4-dimethoxybenzylidene) propanedinitrile, a related compound, was confirmed by elemental analysis, with calculated values for C, H, and N closely matching the found values. irphouse.com This level of accuracy is crucial for verifying the purity and identity of the synthesized compound.

Table 2: Elemental and Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | ontosight.ai |

| Molecular Weight | 250.25 g/mol | ontosight.ai |

| Exact Mass | 250.09500 u | chemsrc.com |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

X-ray diffraction analysis of single crystals provides unequivocal proof of the three-dimensional structure and absolute configuration of chiral molecules. For hydantoin derivatives, this technique has been instrumental in confirming the molecular geometry and intermolecular interactions. mdpi.commdpi.com In the crystal structure of 5-methyl-5-benzyl hydantoin, the molecule is stabilized by four strong intermolecular N-H···O=C hydrogen bonds. mdpi.com

The determination of the absolute configuration is particularly important for bioactive compounds. For new 3,5-disubstituted hydantoins, the absolute configuration of enantiomers was assigned by comparing experimental electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra with those calculated using density functional theory (DFT). researchgate.net A similar approach could be applied to determine the absolute configuration of chiral this compound.

Table 3: Crystallographic Data for a Related Hydantoin Derivative

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 5-methyl-5-benzyl hydantoin | Monoclinic | Pn | N-H···O=C hydrogen bonds mdpi.com |

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound.

The FT-IR spectrum of a hydantoin derivative typically shows a characteristic N-H stretching vibration around 3109 cm⁻¹, corresponding to hydrogen-bonded NH groups. mdpi.com The C=O stretching vibrations appear as strong bands around 1748 cm⁻¹ and 1732 cm⁻¹. mdpi.com In the case of hydantoin-based sensitizers, the N-H stretching vibration is observed in the range of 3250-3100 cm⁻¹. researchgate.net

UV-Vis spectroscopy reveals the electronic absorption properties of the molecule. The presence of the dimethoxybenzyl group is expected to result in characteristic absorption bands in the UV region. For related sensitizers, maximum absorption was observed between 485 and 627 nanometers. researchgate.net

Table 4: Key FT-IR and UV-Vis Spectroscopic Data for Hydantoin Derivatives

| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Source |

| FT-IR | N-H stretching | ~3109 | mdpi.com |

| FT-IR | C=O stretching | ~1732-1748 | mdpi.com |

| UV-Vis | Maximum Absorption (related sensitizers) | 485-627 nm | researchgate.net |

Future Research Directions and Translational Potential

Rational Design of Next-Generation 5-(3,4-Dimethoxybenzyl)hydantoin Analogues

The principles of rational drug design offer a systematic pathway to optimize the therapeutic potential of the this compound scaffold. This process is fundamentally guided by understanding the structure-activity relationship (SAR), which seeks to correlate the specific structural features of a molecule with its biological activity. nih.gov For this particular compound, future design strategies will likely focus on modifications to both the hydantoin (B18101) ring and the 3,4-dimethoxybenzyl moiety to enhance potency, selectivity, and pharmacokinetic properties.

Key areas for analogue design include:

Substitution on the Benzyl (B1604629) Ring: While the dimethoxy pattern is a key feature, exploring alternative substitutions on the phenyl ring could modulate the compound's electronic and steric properties, potentially influencing receptor binding and metabolic stability. smolecule.com

Modification of the Hydantoin Core: The hydantoin ring itself presents several opportunities for modification. N-alkylation at the N-1 and N-3 positions can alter solubility and interaction with biological targets. nih.gov Furthermore, creating spirohydantoin derivatives, where the C-5 carbon is part of a second ring system, has been shown to be an effective strategy in developing potent anticancer agents. nih.gov

Table 1: Strategies for the Rational Design of this compound Analogues

Exploration of Novel Biological Targets and Emerging Therapeutic Areas

While the hydantoin class of compounds is well-known for activities such as anticonvulsant effects, there is significant potential for this compound analogues to engage novel biological targets. ontosight.aismolecule.com The structural versatility of the hydantoin scaffold allows it to interact with a wide range of biomolecules.

Future research should aim to screen these compounds against a broader panel of biological targets to uncover new therapeutic applications. Emerging areas of interest include:

Ion Channel Modulation: Derivatives of related heterocyclic compounds have shown activity against voltage-gated sodium channels. rsc.org Docking studies suggest that specific hydantoin-peptide hybrids could act as potent inhibitors of these channels, indicating a potential mechanism for anticonvulsant activity that could be further explored and optimized. rsc.org

Receptor Antagonism/Agonism: Recent studies on 5,5-dimethylhydantoin (B190458) derivatives have revealed their potential as antagonists for α1-adrenergic receptors, which are important targets for managing hypertension. nih.gov This suggests that the broader hydantoin class, including derivatives of this compound, could be investigated for activity at various G protein-coupled receptors (GPCRs).

Enzyme Inhibition: Certain complex hydantoin derivatives have been designed as inhibitors of enzymes crucial in cancer progression, such as thymidine (B127349) phosphorylase. nih.gov This opens the possibility of designing this compound analogues that could target specific enzymes involved in various disease pathways.

Table 2: Potential Novel Biological Targets for Hydantoin Derivatives

Development of Advanced In Vitro Screening Platforms and High-Throughput Assays

To efficiently explore the vast chemical space of new analogues and identify novel biological activities, advanced in vitro screening platforms are indispensable. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds, accelerating the initial stages of drug discovery. nih.gov

The development and application of HTS for hydantoin libraries would involve:

Automated Robotic Systems: Modern HTS platforms utilize sophisticated robotic arms to handle microplates (in 96, 384, or even 1536-well formats), dispense reagents, and transfer plates between different instruments, enabling the screening of up to 150,000 compounds per week. nih.govpharmaron.com

Diverse Assay Readouts: A wide range of detection technologies can be integrated into HTS workflows to measure different biological endpoints. pharmaron.com These include fluorescence intensity, luminescence, fluorescence polarization, and high-content imaging, which can be applied to biochemical, binding, and cell-based assays. pharmaron.com

Specialized Assay Systems: For specific targets like ion channels, specialized equipment such as the Functional Drug Screening System (FDSS) can be used to perform kinetic measurements of cellular responses in real-time. nih.gov

Table 3: Advanced In Vitro Screening Technologies for Drug Discovery

Integration of Cheminformatics, Machine Learning, and Artificial Intelligence in Hydantoin Discovery

The explosion of chemical and biological data has made computational approaches essential in modern drug discovery. nih.govnih.gov Cheminformatics, machine learning (ML), and artificial intelligence (AI) offer powerful tools to analyze data, predict properties, and guide the design of new molecules.

The application of these computational methods to the discovery of novel hydantoins would include:

Cheminformatics: This field focuses on mining large chemical databases. By analyzing the structural features of known active compounds, researchers can identify promising scaffolds and substituents for synthesis. nih.govnih.gov Molecular fingerprints, which encode a molecule's structure as a numeric vector, are used to assess similarity and diversity in compound libraries. youtube.com

Machine Learning: ML algorithms can be trained on datasets of molecules with known activities to build predictive models. youtube.com These Quantitative Structure-Activity Relationship (QSAR) models can then be used to predict the biological activity or other properties (like solubility or toxicity) of newly designed, unsynthesized hydantoin analogues, saving significant time and resources. nih.govnih.gov

Artificial Intelligence: More advanced AI and deep learning models, including generative models, can design entirely new molecules. youtube.com By learning from the underlying patterns in known active compounds, these models can propose novel hydantoin structures that are optimized for activity against a specific target, pushing the boundaries of chemical innovation.

Table 4: Role of Computational Tools in Hydantoin Drug Discovery

Q & A

Q. What are the standard synthetic protocols for 5-(3,4-Dimethoxybenzyl)hydantoin, and how can purity be optimized?

The synthesis typically involves condensation of 3,4-dimethoxybenzyl derivatives with hydantoin precursors. For example, hydantoin derivatives are synthesized via the Bucherer–Berg reaction using ammonium carbonate and sodium cyanide with ketones or aldehydes . Purification can be achieved via recrystallization in ethanol or aqueous acetic acid, monitored by HPLC-ESI-MS/MS for structural validation . Solubility in polar solvents (e.g., ethanol, water) facilitates chromatographic separation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the hydantoin core and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-H stretching. Comparative studies with analogs, such as 5-(3,4-dihydroxybenzyl)hydantoin, highlight shifts in phenolic O-H stretches (e.g., ~3300 cm⁻¹) . Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 3–9) at 25–60°C, followed by HPLC quantification. For example, hydantoins are prone to hydrolysis in strongly acidic/basic conditions, forming benzyl alcohols or carboxylic acids . Accelerated degradation studies under UV light or oxidative agents (e.g., H₂O₂) reveal photostability and oxidation pathways .

Advanced Research Questions

Q. What methodologies resolve contradictions in metabolite identification across species for hydantoin derivatives?

Species-specific metabolism can lead to divergent metabolites. For instance, 5-(3,4-dihydroxybenzyl)hydantoin is a major metabolite in rats but absent in mice . Cross-species studies should combine in vitro liver microsomal assays with in vivo tracer experiments using isotopically labeled compounds. Advanced techniques like LC-HRMS/MS and nuclear Overhauser effect (NOE) NMR differentiate glucuronide conjugates from free metabolites .

Q. How can synthetic yields of this compound be improved for low-reactivity substrates?

Catalytic methods, such as using DBU (1,8-diazabicycloundec-7-ene) in Kostanecki reactions, enhance acylation efficiency under mild conditions . Microwave-assisted synthesis reduces reaction times and improves regioselectivity. For recalcitrant substrates, phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) increase interfacial reactivity .

Q. What experimental designs are recommended for evaluating the toxicological profile of this compound?

Tiered testing includes:

- In silico prediction : QSAR models for mutagenicity and hepatotoxicity.

- In vitro assays : Ames test for mutagenicity, MTT assay for cytotoxicity in HepG2 cells.

- In vivo studies : Rodent models to assess acute/chronic toxicity, focusing on organ-specific effects (e.g., renal clearance, hepatic enzymes) . Metabolite profiling via UPLC-QTOF-MS identifies reactive intermediates (e.g., quinones) linked to oxidative stress .

Q. How do partition coefficients (log P) of this compound derivatives influence purification strategies?

Log P values determine solubility in hydrocarbon vs. aqueous phases. For example, 3,4-dimethoxybenzyl derivatives exhibit lower log P (~1.2) compared to chlorinated analogs (~2.5), favoring extraction with ethyl acetate over hexane . Countercurrent chromatography (CCC) optimizes separation based on incremental polarity differences, achieving >95% purity for structurally similar hydantoins .

Methodological Challenges

Q. How to address discrepancies in spectroscopic data between synthetic and natural hydantoin derivatives?

Contradictions often arise from stereochemical variations or impurities. X-ray crystallography resolves absolute configurations, while dynamic NMR (DNMR) detects conformational equilibria. For example, axial-equatorial isomerism in cyclohexane-fused hydantoins alters ¹H NMR splitting patterns .

Q. What strategies mitigate interference from dimethoxybenzyl byproducts during HPLC analysis?

Use orthogonal detection methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.